2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
This compound is a hybrid heterocyclic acetamide featuring two pharmacologically significant moieties: a 1,2,3,4-tetrazole ring and a 1,3,4-thiadiazole group. The tetrazole ring is substituted at the N1 position with a 2-ethylphenyl group, while the thiadiazole moiety bears an ethylsulfanyl substituent at the 5-position. The two heterocycles are connected via a sulfanyl-acetamide bridge, which enhances structural rigidity and influences electronic properties. Such dual-heterocyclic systems are often explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Key structural attributes:
- Tetrazole ring: Known for metabolic stability and bioisosteric replacement of carboxylic acids, the 1-(2-ethylphenyl) substitution may enhance lipophilicity and modulate receptor interactions .
- Acetamide linker: Facilitates hydrogen bonding with biological targets, a feature critical for pharmacological activity .
Properties
IUPAC Name |
2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7OS3/c1-3-10-7-5-6-8-11(10)22-14(18-20-21-22)25-9-12(23)16-13-17-19-15(26-13)24-4-2/h5-8H,3-4,9H2,1-2H3,(H,16,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPNFGBPUQRRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=NN=C(S3)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the tetrazole and thiadiazole intermediates. One common method involves the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles, followed by cyclization using a strong base like potassium hydroxide in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and thiadiazole rings can form non-covalent interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
*Estimated based on analogous structures.
Key Observations :
- The 2-ethylphenyl group on the tetrazole offers moderate lipophilicity, avoiding excessive hydrophobicity seen in 3,4-dimethylphenyl derivatives .
- Chloro-substituted analogs (e.g., ) exhibit stronger electron-withdrawing effects, which may reduce tetrazole ring stability but improve target selectivity.
Comparison with Other Compounds :
- Ethoxy-substituted analogs (e.g., ) require additional steps for ether formation, increasing synthetic complexity.
- Chloro-substituted derivatives (e.g., ) necessitate halogenation steps, which may lower yields due to side reactions.
Pharmacological Activity
While direct data for the target compound is unavailable, insights can be drawn from structurally related analogs:
- Anti-exudative Activity : highlights that acetamides with sulfanyl-thiadiazole moieties exhibit dose-dependent anti-inflammatory effects. The ethylsulfanyl group in the target compound may enhance activity compared to methyl or unsubstituted thiadiazoles .
- Antiproliferative Effects: Hydroxyacetamide derivatives () show IC₅₀ values in the micromolar range against cancer cell lines.
- Antimicrobial Potential: Thiadiazoles with sulfanyl linkages (e.g., ) demonstrate broad-spectrum antimicrobial activity. The ethylsulfanyl substituent could further optimize bacterial target engagement.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
